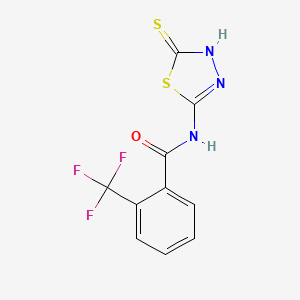
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C10H6F3N3OS2 and its molecular weight is 305.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of anticancer research. This article synthesizes current findings regarding its biological activity, including in vitro studies, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiadiazole ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of 2-(trifluoromethyl)benzoyl chloride with 5-mercapto-1,3,4-thiadiazole under appropriate conditions to yield the desired amide derivative. Characterization of the compound is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Anticancer Properties
Recent studies have focused on the anticancer activities of derivatives related to this compound. For instance:
- In Vitro Cytotoxicity : Research has demonstrated that various derivatives exhibit cytotoxic effects against several cancer cell lines including SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). Notably, compounds with ortho-chloro and meta-methoxy substitutions showed enhanced activity compared to others .
- Comparison with Reference Drugs : In comparative studies, some derivatives were evaluated against doxorubicin—a standard chemotherapy drug. While none surpassed doxorubicin's efficacy, certain derivatives displayed promising results that warrant further investigation .
- Mechanism of Action : The proposed mechanism involves induction of apoptosis in cancer cells, potentially through modulation of key signaling pathways such as p53 activation and caspase cleavage. Flow cytometry assays indicated that these compounds could effectively induce cell cycle arrest .
Structure-Activity Relationships (SAR)
The biological activity of this compound and its derivatives can be significantly influenced by structural modifications:
- Substituents on the Aromatic Ring : Variations in substituents (e.g., halogens or methoxy groups) on the benzene ring have been shown to affect the potency and selectivity against different cancer cell lines. For example, ortho-chlorine and meta-fluorine substitutions resulted in higher cytotoxicity .
- Thiadiazole Ring Modifications : Alterations in the thiadiazole moiety can impact both solubility and interaction with biological targets, which is critical for enhancing therapeutic efficacy .
Case Studies
Several studies have been conducted to evaluate the anticancer potential of related compounds:
- Study 1 : A series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and tested against various cancer cell lines. The study concluded that while some showed moderate activity, further optimization was necessary to improve efficacy .
- Study 2 : Another investigation highlighted the dual inhibition potential of thiadiazole derivatives against specific tyrosine kinases involved in cancer progression. This study emphasized the importance of further structural modifications to enhance selectivity and potency .
Data Summary
Properties
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3OS2/c11-10(12,13)6-4-2-1-3-5(6)7(17)14-8-15-16-9(18)19-8/h1-4H,(H,16,18)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJYOKGYBLEOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NNC(=S)S2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














